3-(2,2,2-trifluoroethyl)cyclobutan-1-one
Description
Properties
CAS No. |
2352999-71-2 |
|---|---|
Molecular Formula |
C6H7F3O |
Molecular Weight |
152.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The mechanism proceeds through oxidative quenching of photoexcited fac-Ir(ppy)* by CFBr, generating CF radicals and fac-Ir(IV)(ppy). The CF radical attacks the terminal carbon of the O-silyl enol ether, forming a stabilized α-trifluoromethyl intermediate. Subsequent oxidation by fac-Ir(IV)(ppy) and desilylation yields the final product. Key optimizations include:
-
Solvent Selection : Acetonitrile (MeCN) outperformed THF and DCM, achieving 50% yield due to improved radical stability.
-
Silyl Group : Bulky triisopropylsilyl (TIPS) groups minimized side reactions, increasing yield to 25% compared to smaller silyl groups.
Table 1: Solvent Screening for Photoredox Trifluoromethylation
| Solvent | Yield (%) | Side Products (%) |
|---|---|---|
| MeCN | 50 | <5 |
| THF | 25 | 20 |
| DCM | 15 | 30 |
Mechanochemical Synthesis via Ball Milling
Solid-state mechanochemistry offers a solvent-free alternative for synthesizing fluorinated cyclobutanes. A protocol utilizing barium titanate (BaTiO) as a piezoelectric catalyst enables the trifluoromethylation of ynamides under ball-milling conditions.
Procedure and Parameters
In a stainless-steel milling jar, ynamides, CF donors (e.g., Togni II reagent), and BaTiO are subjected to high-frequency mechanical agitation. The piezoelectric effect generates localized electric fields, facilitating radical formation and cyclization.
-
Catalyst Loading : 10 wt% BaTiO achieved 65% yield, while higher loadings led to particle aggregation.
-
Liquid-Assisted Grinding (LAG) : Addition of 20 μL/mg of MeCN improved reagent diffusion, enhancing yield to 78%.
Three-Component Coupling with Alkynyl Boronates
A stereoselective method involves the coupling of alkynyl boronates, CF-diazomethane, and cyclobutanone derivatives. Chiral BINOL-derived catalysts induce asymmetric induction, yielding enantiomerically enriched products.
Catalytic Cycle and Selectivity
The reaction proceeds via formation of a chiral boron ate complex, which undergoes 1,2-borotropic rearrangement to generate α-CF propargylboronates. Subsequent nucleophilic addition to cyclobutanone affords the target compound with up to 98% enantiomeric excess (ee).
Table 2: Catalyst Screening for Three-Component Coupling
| Catalyst | Yield (%) | ee (%) |
|---|---|---|
| BINOL derivative | 71 | 98 |
| Bromo-BINOL | 50 | 85 |
| Unsubstituted | 20 | 40 |
Cyclobutanone Functionalization via Enolate Chemistry
Traditional enolate alkylation remains viable for installing the trifluoroethyl group. Treatment of cyclobutanone with LDA generates a stabilized enolate, which reacts with 2,2,2-trifluoroethyl triflate to yield the target compound. However, this method suffers from moderate regioselectivity (60:40) and requires cryogenic conditions.
Comparative Analysis of Synthetic Routes
Table 3: Performance Metrics Across Methods
| Method | Yield (%) | ee (%) | Scalability |
|---|---|---|---|
| Photoredox Catalysis | 50 | - | Moderate |
| Mechanochemical | 78 | - | High |
| Three-Component Coupling | 71 | 98 | Low |
| Enolate Alkylation | 45 | - | High |
The mechanochemical approach excels in scalability and yield, while the three-component coupling offers superior stereocontrol. Photoredox catalysis balances efficiency and mild conditions but requires specialized equipment .
Chemical Reactions Analysis
Types of Reactions
3-(2,2,2-trifluoroethyl)cyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
3-(2,2,2-trifluoroethyl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2,2-trifluoroethyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, affecting its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Molecular Formula and Weight :
- Reported Data: lists the molecular formula as C₈H₈BrNO₂ (Mol. weight: 230.06).
- Corrected Formula: Based on the IUPAC name, the expected formula is C₆H₇F₃O (cyclobutan-1-one [C₄H₆O] + 2,2,2-trifluoroethyl [C₂HF₃]) with a calculated molecular weight of ~170.1 g/mol.
The ketone functionality and fluorinated substituent render the compound reactive in nucleophilic additions and resistant to metabolic degradation, traits valuable in medicinal chemistry.
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoroethyl vs. Chloro Derivatives
1-Chloro-1,2,2-trifluorocyclobutane (CAS 661-71-2)
- Structure : Cyclobutane with 1-chloro and 1,2,2-trifluoro substituents.
- Key Differences :
- Applications : Likely used as a precursor in fluorocarbon synthesis, whereas the ketone derivative may serve as a building block for pharmaceuticals.
Fluorinated Cyclobutane Derivatives
3-(Chloromethyl)-1,1-difluorocyclobutane (CAS 1290625-58-9)
2,2-Difluorocyclopropylamine Hydrochloride (CAS 105614-25-3)
- Structure : Smaller cyclopropane ring with difluoro and amine groups.
- Key Differences :
Bicyclic Fluorinated Compounds
3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride (CAS 2580243-04-3)
- Structure : Bicyclo[1.1.1]pentane with trifluoroethyl and amine groups.
- Key Differences :
Pharmaceutical Derivatives with Trifluoroethyl Groups
Solid-State Forms of (S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide ()
- Relevance : Demonstrates the use of trifluoroethyl groups in drug candidates for improved metabolic stability and target binding.
- Contrast : The pyrrolidine carboxamide’s complexity highlights the trifluoroethyl group’s role in modulating pharmacokinetics, whereas this compound may act as an intermediate in such syntheses.
Data Table: Comparative Analysis
Q & A
Q. What are the established synthetic routes for 3-(2,2,2-trifluoroethyl)cyclobutan-1-one, and what are their respective advantages?
- Methodological Answer : Synthesis of this compound can be approached via:
- Cycloaddition Strategies : Utilize [2+2] photocycloaddition of trifluoroethylene with a substituted cyclobutane precursor under UV light, followed by oxidation to introduce the ketone group .
- Nucleophilic Substitution : React 3-bromocyclobutan-1-one with 2,2,2-trifluoroethyl Grignard reagents (e.g., CF₃CH₂MgBr) in anhydrous tetrahydrofuran (THF) at low temperatures (−78°C to 0°C) .
Advantages : Cycloaddition offers stereochemical control, while Grignard reactions are scalable for gram-scale synthesis. Verify product purity via ¹H/¹³C/¹⁹F NMR and GC-MS to confirm the absence of unreacted intermediates .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹⁹F NMR : Critical for confirming the trifluoroethyl group (δ −60 to −70 ppm for CF₃CH₂-).
- IR Spectroscopy : Detect the ketone C=O stretch (~1750–1800 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion ([M+H]⁺ or [M−H]⁻) and rule out halogenated impurities .
- X-ray Crystallography : If single crystals are obtained, this method provides unambiguous structural confirmation .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent ketone degradation or moisture absorption .
- Disposal : Follow institutional guidelines for halogenated waste. Neutralize residues with aqueous NaOH (1 M) before disposal .
Advanced Research Questions
Q. How does the presence of the trifluoroethyl group influence the electronic and steric properties of cyclobutan-1-one, and what implications does this have for its reactivity?
- Methodological Answer :
- Electronic Effects : The strong electron-withdrawing nature of the CF₃ group increases the electrophilicity of the ketone, enhancing susceptibility to nucleophilic attack (e.g., in aldol condensations) .
- Steric Effects : The trifluoroethyl group introduces steric hindrance, potentially directing regioselectivity in ring-opening reactions (e.g., favoring attack at the less hindered C2 position) .
- Implications : These properties make the compound a valuable intermediate in synthesizing fluorinated pharmaceuticals, where metabolic stability and lipophilicity are critical .
Q. What strategies can be employed to resolve contradictions in reported reaction yields or byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Parameter Optimization : Systematically vary reaction temperature, solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., Pd/C for hydrogenation steps) to identify optimal conditions .
- Byproduct Analysis : Use LC-MS or preparative TLC to isolate byproducts; characterize structures via NMR to trace their origins (e.g., over-oxidation or dimerization) .
- Computational Modeling : Apply density functional theory (DFT) to predict competing reaction pathways and transition states, guiding experimental adjustments .
Q. What computational methods are suitable for predicting the regioselectivity of reactions involving this compound?
- Methodological Answer :
- DFT Calculations : Use software like Gaussian or ORCA to calculate Fukui indices or local electrophilicity to identify reactive sites .
- Molecular Dynamics (MD) Simulations : Model solvation effects and steric interactions to predict solvent-dependent reactivity (e.g., preference for axial vs. equatorial attack) .
- Database Mining : Cross-reference with the Cambridge Structural Database (CSD) to analyze analogous compounds’ reaction outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
